molecular formula C11H15ClO B8029628 1-Butoxy-3-chloro-5-methylbenzene

1-Butoxy-3-chloro-5-methylbenzene

Cat. No.: B8029628
M. Wt: 198.69 g/mol
InChI Key: KSCNOVZQKYRRFT-UHFFFAOYSA-N
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Description

1-Butoxy-3-chloro-5-methylbenzene is an organic compound with the molecular formula C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a butoxy group, a chlorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-3-chloro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3-chloro-5-methylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-chloro-5-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the aromatic ring is attacked by electrophiles.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst (e.g., AlCl3) can be used.

    Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates can facilitate the substitution of the chlorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

1-Butoxy-3-chloro-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in studying substitution and coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its potential therapeutic applications includes exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-butoxy-3-chloro-5-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The butoxy group can act as an electron-donating group, influencing the reactivity of the aromatic ring. The chlorine atom can participate in nucleophilic substitution reactions, while the methyl group can affect the compound’s steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    1-Butoxy-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.

    1-Butoxy-2-chloro-5-methylbenzene: Similar structure but with the chlorine atom in the ortho position.

    1-Butoxy-3-methylbenzene: Lacks the chlorine atom, affecting its reactivity.

Uniqueness

1-Butoxy-3-chloro-5-methylbenzene is unique due to the specific positioning of its substituents, which influences its chemical behavior and reactivity. The combination of the butoxy, chlorine, and methyl groups provides distinct electronic and steric effects, making it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

1-butoxy-3-chloro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCNOVZQKYRRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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